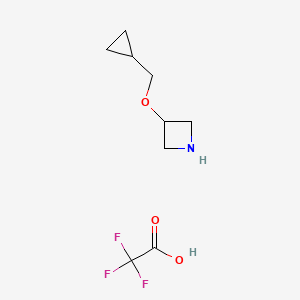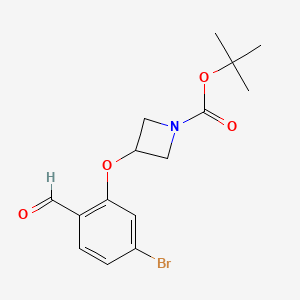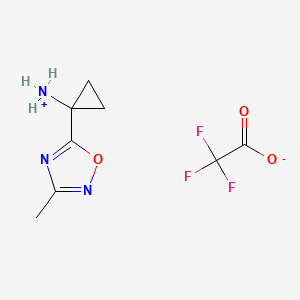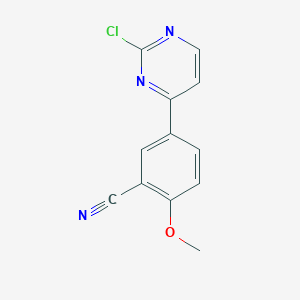
N-Succinimidyl-3-Methoxy-4-nitrobenzoat
Übersicht
Beschreibung
N-Succinimidyl 3-Methoxy-4-nitrobenzoate is a chemical compound with the molecular formula C12H10N2O7 and a molecular weight of 294.22 g/mol . It is commonly used as an activating agent in organic synthesis, particularly for the formation of esters and amides. This compound is characterized by its yellow crystalline solid form and is known for its reactivity with amine and phenol compounds .
Wissenschaftliche Forschungsanwendungen
N-Succinimidyl 3-Methoxy-4-nitrobenzoate has a wide range of applications in scientific research:
Wirkmechanismus
Target of Action
N-Succinimidyl 3-Methoxy-4-nitrobenzoate (NSMN) is a commonly used activator that can react with amines or phenolic compounds . The primary targets of NSMN are therefore amine or phenol-containing compounds.
Mode of Action
NSMN interacts with its targets (amines or phenols) to form acylated or esterified products . This interaction involves the transfer of the succinimidyl group from NSMN to the amine or phenol, resulting in the formation of a new covalent bond.
Action Environment
The action, efficacy, and stability of NSMN can be influenced by various environmental factors. For example, the presence and concentration of suitable targets (amines or phenols) can affect NSMN’s reactivity. Additionally, factors such as pH and temperature can influence the rate of the acylation or esterification reactions mediated by NSMN .
Biochemische Analyse
Biochemical Properties
N-Succinimidyl 3-Methoxy-4-nitrobenzoate plays a crucial role in biochemical reactions by acting as an activator. It interacts with various enzymes, proteins, and other biomolecules. Specifically, it reacts with amino compounds or phenolic compounds to form acetylated or esterified products . This interaction is essential for modifying biomolecules, which can alter their function or activity.
Cellular Effects
N-Succinimidyl 3-Methoxy-4-nitrobenzoate influences various cellular processes. It can affect cell signaling pathways, gene expression, and cellular metabolism. By modifying proteins and enzymes, it can alter their activity, leading to changes in cell function. For example, it may inhibit or activate specific signaling pathways, resulting in altered gene expression and metabolic flux .
Molecular Mechanism
The molecular mechanism of N-Succinimidyl 3-Methoxy-4-nitrobenzoate involves its interaction with biomolecules through binding interactions. It can inhibit or activate enzymes by modifying their structure, leading to changes in their activity. Additionally, it can influence gene expression by altering the activity of transcription factors or other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of N-Succinimidyl 3-Methoxy-4-nitrobenzoate can change over time. The compound is generally stable under normal storage and usage conditions, but it may degrade over extended periods or under specific conditions . Long-term studies have shown that it can have lasting effects on cellular function, including sustained changes in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of N-Succinimidyl 3-Methoxy-4-nitrobenzoate vary with different dosages in animal models. At lower doses, it may have minimal effects, while higher doses can lead to significant changes in cellular function. Toxic or adverse effects may be observed at high doses, including potential damage to cells or tissues .
Metabolic Pathways
N-Succinimidyl 3-Methoxy-4-nitrobenzoate is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. By modifying specific enzymes, it can alter the flow of metabolites through metabolic pathways, leading to changes in cellular metabolism .
Transport and Distribution
Within cells and tissues, N-Succinimidyl 3-Methoxy-4-nitrobenzoate is transported and distributed through interactions with transporters or binding proteins. These interactions can affect its localization and accumulation within specific cellular compartments or tissues .
Subcellular Localization
The subcellular localization of N-Succinimidyl 3-Methoxy-4-nitrobenzoate is influenced by targeting signals or post-translational modifications. These mechanisms direct the compound to specific compartments or organelles, where it can exert its effects on cellular activity and function .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
N-Succinimidyl 3-Methoxy-4-nitrobenzoate is typically synthesized using 3-Methoxy-4-nitrobenzoic acid and N-Hydroxysuccinimide as starting materials. The reaction involves the activation of the carboxylic acid group of 3-Methoxy-4-nitrobenzoic acid by converting it into an ester using N-Hydroxysuccinimide in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC). The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods
In industrial settings, the production of N-Succinimidyl 3-Methoxy-4-nitrobenzoate follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified through recrystallization or chromatography techniques to meet industrial standards .
Analyse Chemischer Reaktionen
Types of Reactions
N-Succinimidyl 3-Methoxy-4-nitrobenzoate primarily undergoes nucleophilic substitution reactions. It reacts with amines to form amides and with alcohols to form esters. These reactions are facilitated by the presence of the succinimidyl ester group, which is a good leaving group .
Common Reagents and Conditions
Amines: Reacts with primary or secondary amines in the presence of a base such as triethylamine to form amides.
Alcohols: Reacts with alcohols in the presence of a base to form esters.
Solvents: Common solvents used include dichloromethane, dimethylformamide (DMF), and tetrahydrofuran (THF).
Major Products
Amides: Formed from the reaction with amines.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-Succinimidyl 4-Nitrobenzoate: Similar structure but lacks the methoxy group.
N-Succinimidyl 3-Methoxybenzoate: Similar structure but lacks the nitro group.
Uniqueness
N-Succinimidyl 3-Methoxy-4-nitrobenzoate is unique due to the presence of both methoxy and nitro groups on the benzene ring. This combination enhances its reactivity and makes it a versatile reagent for various synthetic applications .
Eigenschaften
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 3-methoxy-4-nitrobenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2O7/c1-20-9-6-7(2-3-8(9)14(18)19)12(17)21-13-10(15)4-5-11(13)16/h2-3,6H,4-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZKONAQIRJOJFS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C(=O)ON2C(=O)CCC2=O)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N2O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[2-(2-methoxyphenyl)ethyl]guanidine sulfate](/img/structure/B1407610.png)
![[3-(4-nitro-1H-pyrazol-1-yl)propyl]amine hydrochloride](/img/structure/B1407611.png)



![1-[5-(4-Chlorophenyl)-4-methyl-1,1-dioxidoisothiazol-3-yl]-1,4-diazepane hydrochloride](/img/structure/B1407620.png)
![3-Methyl-2-piperidin-4-yl-3H-imidazo[4,5-b]pyridinehydrochloride](/img/structure/B1407622.png)
![1-[5-(4-Isopropylphenyl)-4-methyl-1,1-dioxidoisothiazol-3-yl]piperidin-4-amine hydrochloride](/img/structure/B1407623.png)
![1-(4-Methoxy-3-{[(5-phenyl-1,3,4-oxadiazol-2-yl)thio]methyl}-phenyl)-2,3,4,9-tetrahydro-1H-beta-carboline hydrochloride](/img/structure/B1407624.png)

![4-Chloro-6-methoxy[1]benzofuro[3,2-d]pyrimidine](/img/structure/B1407627.png)



